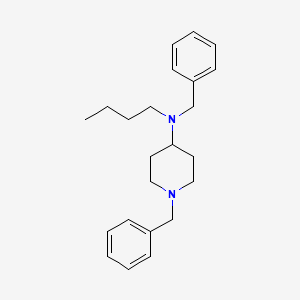

N,1-dibenzyl-N-butyl-4-piperidinamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N,1-dibenzyl-N-butylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2/c1-2-3-16-25(20-22-12-8-5-9-13-22)23-14-17-24(18-15-23)19-21-10-6-4-7-11-21/h4-13,23H,2-3,14-20H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHWMXBWTEFLTJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198059 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies and Strategies for N,1 Dibenzyl N Butyl 4 Piperidinamine and Analogues

Retrosynthetic Analysis of the N,1-dibenzyl-N-butyl-4-piperidinamine Core Structure

A retrosynthetic analysis of this compound reveals several potential synthetic pathways. The most direct approach involves disconnecting the bonds to the exocyclic nitrogen atom. This leads to two primary retrosynthetic routes:

Route A: A disconnection of the C4-N bond through a reductive amination strategy suggests 1-benzyl-4-piperidone and N-benzyl-N-butylamine as key precursors. Alternatively, a stepwise approach could involve the reductive amination of 1-benzyl-4-piperidone with butylamine, followed by N-benzylation.

Route B: A different disconnection strategy focuses on the sequential N-alkylation of a 4-aminopiperidine (B84694) precursor. This would involve a precursor such as 4-amino-1-benzylpiperidine, which can then be N-butylated and subsequently N-benzylated on the exocyclic nitrogen, or vice-versa.

Further disconnection of the 1-benzyl-4-piperidone precursor in Route A points towards the synthesis of the piperidine (B6355638) ring itself, which can be assembled from acyclic precursors.

Classical and Modern Approaches to Piperidine Ring Formation

The piperidine ring is a common motif in many biologically active compounds, and numerous methods for its synthesis have been developed. nih.govmdma.chresearchgate.net These can be broadly categorized into classical and modern approaches.

Classical Methods:

Hydrogenation of Pyridine (B92270) Derivatives: One of the most common methods for synthesizing the piperidine core is the reduction of substituted pyridines. nih.gov This can be achieved through catalytic hydrogenation using catalysts such as nickel, rhodium, or palladium. nih.gov

Dieckmann Condensation: This intramolecular condensation of a diester can be used to form a β-ketoester, which can then be further manipulated to form a 4-piperidone ring system. dtic.mil

Modern Methods:

Aza-Diels-Alder Reaction: This cycloaddition reaction between an aza-diene and a dienophile provides a powerful and stereocontrolled method for the synthesis of substituted piperidines.

Ring-Closing Metathesis (RCM): RCM has emerged as a versatile tool for the formation of various ring systems, including piperidines, from acyclic diene precursors.

Intramolecular Cyclization of Amino Alcohols: The cyclization of amino alcohols, often activated as their corresponding halides or sulfonates, is a straightforward approach to the piperidine ring. organic-chemistry.org

Reductive Amination/Aza-Michael Reaction Sequence: A de novo synthesis of N-aryl piperidines has been reported using a diastereoselective reductive amination/aza-Michael reaction sequence. acs.org

| Method | Description | Advantages | Disadvantages |

| Hydrogenation of Pyridines | Reduction of the aromatic pyridine ring to a saturated piperidine ring using catalysts. nih.gov | Readily available starting materials. | Often requires harsh conditions (high pressure and temperature). nih.gov |

| Aza-Diels-Alder Reaction | [4+2] cycloaddition to form the six-membered ring. | High stereocontrol. | Limited availability of suitable dienes and dienophiles. |

| Ring-Closing Metathesis | Cyclization of an acyclic diene using a ruthenium or molybdenum catalyst. | High functional group tolerance. | Cost of the catalyst. |

| Intramolecular Cyclization | Ring formation from an open-chain precursor containing a nucleophilic nitrogen and an electrophilic carbon. nih.gov | Good for creating specific substitution patterns. | Precursor synthesis can be complex. |

Strategies for Introduction and Derivatization of N-Substituents (Benzyl and Butyl Moieties)

Once the 4-aminopiperidine core is established, the benzyl (B1604629) and butyl groups can be introduced through several methods:

Reductive Amination: This is a highly effective one-pot method for introducing one of the N-substituents. For instance, reacting 1-benzyl-4-piperidone with butylamine in the presence of a reducing agent like sodium triacetoxyborohydride will yield N-butyl-1-benzyl-4-piperidinamine. mdpi.comresearchgate.netnih.gov This method is widely used for the synthesis of 4-aminopiperidine derivatives. mdpi.comresearchgate.netnih.gov

N-Alkylation: This classical method involves the reaction of a piperidine nitrogen with an alkyl halide (e.g., butyl bromide or benzyl chloride) in the presence of a base. researchgate.net To achieve selective mono-alkylation and avoid the formation of quaternary ammonium salts, careful control of stoichiometry and reaction conditions is necessary. researchgate.net

N-Benzylation: Specifically for the introduction of the benzyl group, reductive amination with benzaldehyde or N-alkylation with benzyl chloride are common strategies. echemi.comnih.gov The N-benzyl piperidine motif is a common feature in drug discovery. nih.gov

| Method | Reagents | Key Features |

| Reductive Amination | Ketone/Aldehyde, Amine, Reducing Agent (e.g., NaBH(OAc)₃) | One-pot procedure, generally good yields. mdpi.com |

| N-Alkylation | Alkyl Halide, Base (e.g., K₂CO₃) | Can be used sequentially to introduce different groups. |

Stereoselective Synthesis Methodologies for this compound

When chirality is a consideration in analogues of this compound, stereoselective synthetic methods are employed.

The asymmetric synthesis of piperidinamine scaffolds can be achieved through various strategies that introduce chirality in a controlled manner:

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the precursor molecule to direct the stereochemical outcome of a key reaction, after which the auxiliary is removed.

Chiral Catalysis: The use of chiral catalysts, such as those based on transition metals (e.g., rhodium, iridium) or organocatalysts, can effect the enantioselective formation of the piperidine ring or the introduction of substituents. snnu.edu.cn Asymmetric hydrogenation of prochiral enamides or imines is a powerful tool in this regard.

Synthesis from the Chiral Pool: Starting from readily available enantiopure natural products, such as amino acids or sugars, can provide a stereodefined route to chiral piperidine derivatives.

Enzymatic Resolutions and Desymmetrization: Biocatalysis can be employed to selectively react with one enantiomer of a racemic mixture or to desymmetrize a prochiral starting material.

Recent advancements in the asymmetric synthesis of substituted NH-piperidines have been achieved through exocyclic chirality-induced condensation reactions.

In cases where the target molecule contains multiple stereocenters, diastereoselective reactions are crucial. These approaches aim to control the relative stereochemistry of the newly formed chiral centers.

Substrate-Controlled Diastereoselection: The existing stereocenters in the starting material can influence the stereochemical outcome of subsequent reactions.

Reagent-Controlled Diastereoselection: The choice of reagents and reaction conditions can favor the formation of one diastereomer over another. For instance, the reduction of a substituted 4-piperidone can lead to either the cis or trans amino alcohol, depending on the reducing agent used.

Cyclization Reactions: The stereochemistry of substituents on the acyclic precursor can direct the diastereoselectivity of the ring-closing reaction. acs.org

A modular and diastereoselective synthesis of N-(hetero)aryl piperidines has been developed, which utilizes a reductive amination/aza-Michael reaction sequence. acs.org

Green Chemistry Principles and Sustainable Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the chemical processes.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Reductive amination is generally more atom-economical than a multi-step alkylation sequence that generates salt byproducts.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, exploring the use of water or other benign solvents in the synthesis. ajchem-a.com

Catalysis: The use of catalytic reagents in place of stoichiometric ones reduces waste. Both metal and organocatalysts can be employed for the synthesis of the piperidine ring and for the introduction of substituents.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating.

Renewable Feedstocks: Exploring the synthesis of the piperidine core from bio-based starting materials, such as furfural, represents a sustainable approach. nih.gov

An efficient and environmentally friendly approach to the synthesis of N-substituted piperidones has been developed, which offers advantages over classical methods like the Dieckman condensation. nih.govresearchgate.net

Catalytic Systems in this compound Synthesis

The synthesis of this compound, which features a substituted 4-aminopiperidine core, heavily relies on catalytic reductive amination. This process is a cornerstone in forming the C-N bonds that define the molecule's structure. The selection of an appropriate catalyst is critical for achieving high yields and selectivity. A variety of metal-based and organocatalytic systems have been developed for the synthesis of N-alkylated amines and piperidine derivatives. researchgate.netnih.govmdpi.com

Reductive amination typically involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine. nih.gov For the synthesis of this compound, this could involve reacting 1-benzyl-4-piperidone with butylamine, followed by benzylation of the secondary amine, or other related pathways. The efficiency of these transformations is greatly enhanced by catalysts.

Key Catalytic Approaches:

Palladium (Pd) Catalysis: Palladium-on-carbon (Pd/C) is a conventional catalyst for hydrogenation reactions, including the reduction of imines. More advanced systems, such as palladium nanoparticles supported on silicon carbide (Pd/SiC), have been developed for chemoselective hydrogenations and can be utilized in both batch and continuous-flow processes. researchgate.net These catalysts are effective for the N-alkylation of amines. researchgate.net

Nickel (Ni) Catalysis: Nickel-based catalysts, particularly nickel nanoparticles, offer a cost-effective and reusable option for reductive aminations. researchgate.netresearchgate.net These catalysts can be prepared by the pyrolysis of nickel complexes on supports like silica (B1680970) and are effective for producing a wide range of primary and N-alkylated amines using molecular hydrogen. researchgate.netresearchgate.net

Iron (Fe) Catalysis: Earth-abundant and low-toxicity iron catalysts have emerged as a sustainable choice for reductive aminations. nih.gov Iron oxide-based nanocatalysts can facilitate the reductive amination of various amines, including those in complex, late-stage pharmaceutical intermediates, without the need for high-pressure hydrogen. nih.gov

Iridium (Ir) Catalysis: Iridium complexes, paired with chiral phosphoramidite ligands, are particularly valuable for direct asymmetric reductive amination (DARA). nih.gov This method allows for the one-step synthesis of chiral amines from ketones and amines with high enantioselectivity, which would be crucial for producing specific stereoisomers of analogues. nih.gov

Boron Catalysis: The frustrated Lewis pair catalyst B(C₆F₅)₃ has proven to be a highly effective and water-tolerant catalyst for the reductive amination of primary and secondary arylamines using hydrosilanes as the reducing agent. bris.ac.uk This system is attractive due to its simplicity and compatibility with non-purified solvents and reagents. bris.ac.uk

The following table summarizes various catalytic systems applicable to the synthesis of the this compound scaffold.

| Catalyst System | Reductant | Key Features | Relevant Applications |

| Palladium (e.g., Pd/SiC) | H₂ | High chemoselectivity, suitable for continuous flow. researchgate.net | N-alkylation of amines. researchgate.net |

| Nickel Nanoparticles | H₂ | Reusable, cost-effective, applicable to complex molecules. researchgate.net | Synthesis of structurally diverse amines. researchgate.net |

| Iron Oxide Nanocatalyst | Paraformaldehyde | Avoids high-pressure H₂, step-economic, low toxicity. nih.gov | Synthesis of N-methylamines, late-stage functionalization. nih.gov |

| [Ir(cod)Cl]₂ / Phosphoramidite Ligand | H₂ | High enantioselectivity for chiral amines. nih.gov | Direct asymmetric reductive amination. nih.gov |

| B(C₆F₅)₃ | Hydrosilanes (e.g., Me₂PhSiH) | Water-tolerant, operates with unpurified reagents. bris.ac.uk | Reductive amination of arylamines. bris.ac.uk |

Parallel and Combinatorial Synthesis Techniques for this compound Libraries

The development of new bioactive compounds often requires the synthesis and screening of large numbers of structurally related molecules. Parallel and combinatorial synthesis techniques are powerful tools for rapidly generating libraries of this compound analogues. researchgate.netgoogle.com These high-throughput experimentation (HTE) methods allow for the systematic variation of different parts of the molecular structure to explore the structure-activity relationship (SAR). acs.org

The synthesis of 4-aminopiperidine libraries has been successfully achieved using both liquid-phase and solid-phase parallel synthesis methods. google.com These strategies enable the efficient creation of diverse compound collections by varying the substituents on the piperidine ring and the amino group.

Key High-Throughput Strategies:

Multi-Component Reactions (MCRs): MCRs, such as the Ugi four-component reaction, are exceptionally well-suited for combinatorial chemistry. nih.govub.edu In a single step, four different starting materials (an amine, a ketone/aldehyde, a carboxylic acid, and an isocyanide) can be combined to produce a complex product. ub.edu By using a diverse set of these reactants, vast libraries of piperidine-based compounds can be generated. ub.edu This approach allows for the introduction of multiple points of diversity in a highly convergent and atom-economical manner. researchgate.net

Parallel Reductive Amination: This technique can be applied to generate libraries by reacting a common piperidone precursor with an array of different amines, or a common amine precursor with various aldehydes and ketones. researchgate.net The reactions are run in parallel in multi-well plates, followed by high-throughput purification and analysis. acs.org

Solid-Phase Synthesis: In this approach, the piperidine scaffold is attached to a solid support (resin). Subsequent chemical transformations are carried out, and excess reagents and by-products are easily removed by washing the resin. This allows for the use of excess reagents to drive reactions to completion. The final products are then cleaved from the support. This method is highly amenable to automation and the creation of large libraries of analogues. google.com

The table below illustrates a combinatorial approach to generating a library of analogues based on the this compound scaffold using a multi-component strategy or parallel synthesis.

| Scaffold Component | Variation 1 (Core Compound) | Variation 2 | Variation 3 | Variation 4 |

| Piperidone Core | 1-Benzyl-4-piperidone | 1-(4-Chlorobenzyl)-4-piperidone | 1-Ethyl-4-piperidone | 1-Boc-4-piperidone |

| **Amine (R¹-NH₂) ** | Butylamine | Cyclohexylamine | Aniline | 3-Phenylpropylamine |

| Aldehyde/Ketone (R²-CHO) | Benzaldehyde | 4-Fluorobenzaldehyde | 2-Naphthaldehyde | Acetophenone |

| Isocyanide (R³-NC) * | tert-Butyl isocyanide | Cyclohexyl isocyanide | Benzyl isocyanide | 1-(tert-Butoxycarbonyl)-4-isocyanopiperidine |

*Note: Isocyanide component is relevant for Ugi-type multi-component reactions.

By combining different building blocks from each class, a large and diverse library of N,1-disubstituted-N-alkyl-4-piperidinamine analogues can be synthesized and subsequently evaluated for their biological activities. This systematic approach is fundamental to modern drug discovery and medicinal chemistry. acs.org

Theoretical and Computational Investigations of N,1 Dibenzyl N Butyl 4 Piperidinamine

Quantum Chemical Calculations on N,1-dibenzyl-N-butyl-4-piperidinamine Electronic Structure

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms and map the energy landscape that governs transitions between them. nih.govresearchgate.net The piperidine (B6355638) ring typically adopts a low-energy chair conformation, but the orientation of the large substituents (dibenzylamino group at position 4 and the N-benzyl group) is crucial.

Table 1: Hypothetical Relative Energies of this compound Conformers

This interactive table illustrates the type of data generated from a conformational analysis study. The energies represent the stability of different spatial arrangements of the molecule.

| Conformer ID | Piperidine Ring Conformation | Butyl Chain Orientation | Benzyl (B1604629) Group Torsion Angles (τ1, τ2) | Relative Energy (kcal/mol) | Population (%) |

| Conf-01 | Chair | Extended | -65°, 175° | 0.00 | 75.3 |

| Conf-02 | Chair | Folded | -68°, -70° | 1.52 | 9.5 |

| Conf-03 | Skew-Boat | Extended | 85°, 178° | 3.10 | 1.2 |

| Conf-04 | Chair | Extended | 170°, 175° | 2.15 | 4.1 |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. masterorganicchemistry.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the region from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the region most likely to accept electrons (electrophilicity). masterorganicchemistry.com The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more reactive. researchgate.net

For this compound, the HOMO is expected to be localized around the electron-rich regions, such as the tertiary amine nitrogen atoms and the π-systems of the benzyl rings. wuxibiology.com The LUMO would likely be distributed over the aromatic rings. Analysis of these orbitals helps predict how the molecule might interact with other chemical species. nih.gov From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as chemical potential, hardness, softness, and electrophilicity index, which quantify the molecule's reactive tendencies. researchgate.netnih.gov

Table 2: Theoretical Reactivity Descriptors for this compound (Calculated at B3LYP/6-31G(d) level)

This table shows examples of reactivity descriptors that would be derived from FMO analysis.

| Parameter | Value | Definition | Implication |

| E_HOMO | -5.8 eV | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| E_LUMO | -0.5 eV | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | E_LUMO - E_HOMO | High value suggests high kinetic stability |

| Ionization Potential (I) | 5.8 eV | -E_HOMO | Energy required to remove an electron |

| Electron Affinity (A) | 0.5 eV | -E_LUMO | Energy released when an electron is added |

| Global Hardness (η) | 2.65 eV | (I - A) / 2 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 1.21 eV | (I+A)² / (8η) | Propensity to accept electrons |

Molecular Docking Studies and Hypothetical Ligand-Receptor Interactions of this compound

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a protein receptor, to form a stable complex. nanobioletters.com This method is crucial in drug discovery for predicting the binding mode and affinity of a potential drug molecule. nih.gov For this compound, a scaffold found in compounds targeting various receptors, docking studies could hypothesize its interactions with a relevant protein target, such as the sigma-1 (S1R) or delta-opioid receptor, which are known to bind piperidine derivatives. nih.govresearchgate.net

The process involves placing the 3D structure of the ligand into the binding site of the receptor and using a scoring function to estimate the strength of the interaction. The results can reveal key intermolecular interactions, such as:

Hydrogen Bonds: Between the ligand and amino acid residues like glutamic acid or aspartic acid. nih.gov

Hydrophobic Interactions: Involving the non-polar benzyl and butyl groups of the ligand with hydrophobic pockets in the receptor. researchgate.net

π-Cation Interactions: Between the protonated piperidine nitrogen and aromatic residues like phenylalanine or tyrosine. nih.gov

These predicted interactions provide a structural basis for the molecule's hypothetical biological activity and can guide the design of more potent analogues. researchgate.net

Table 3: Hypothetical Docking Results of this compound with Sigma-1 Receptor (S1R)

This table illustrates the potential output from a molecular docking simulation.

| Parameter | Result |

| Binding Affinity (kcal/mol) | -8.9 |

| Key Interacting Residues | Glu172, Asp126, Phe107, Tyr103 |

| Types of Interactions | Ionic Interaction: Protonated piperidine N with Glu172.Hydrogen Bond: Amine H with Asp126.π-Cation: Protonated piperidine N with Phe107.Hydrophobic: Benzyl and butyl groups with a hydrophobic pocket. |

| Predicted Binding Mode | The N-butyl and one benzyl group occupy a hydrophobic sub-pocket, while the core piperidine forms key polar contacts. |

Molecular Dynamics Simulations for Conformational Stability and Solvent Interactions

While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations introduce motion, allowing the system to evolve over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of conformational changes and interactions in a more realistic environment (e.g., in water). nih.gov

An MD simulation starting with the docked pose of this compound within its hypothetical receptor would assess the stability of the predicted binding mode. nih.gov Key analyses include monitoring the Root Mean Square Deviation (RMSD) of the ligand to see if it remains in the binding pocket and analyzing the persistence of specific hydrogen bonds or other interactions over the simulation time. nih.gov MD simulations also provide insight into the role of water molecules in mediating or competing with ligand-receptor interactions and can reveal conformational changes in the protein upon ligand binding. dtu.dk

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues (Theoretical)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A theoretical QSAR study for this compound would require a dataset of structurally similar analogues with experimentally measured biological activities (e.g., receptor binding affinity).

The process involves calculating a wide range of molecular descriptors for each analogue, which quantify various aspects of their structure (e.g., steric, electronic, hydrophobic properties). Statistical methods are then used to build a model that correlates a combination of these descriptors with activity. researchgate.netnih.gov The resulting QSAR equation can be used to predict the activity of new, unsynthesized compounds and to understand which structural features are most important for activity. For example, a model might show that increasing hydrophobicity in one part of the molecule while maintaining a specific electronic character in another part leads to higher potency. researchgate.net

In Silico Screening and Design of Novel this compound Derivatives

The insights gained from quantum chemistry, docking, MD, and QSAR can be integrated into a rational, in silico design strategy for novel derivatives. nih.gov For instance, if docking studies suggest a vacant hydrophobic pocket near the N-butyl group, new analogues could be designed with larger or differently shaped alkyl chains to fill this pocket, potentially increasing binding affinity. researchgate.net

In silico screening involves using computational methods to evaluate large virtual libraries of compounds against a biological target. nih.gov Starting with the this compound scaffold, a virtual library of derivatives could be generated by systematically modifying its substituents. These virtual compounds can then be rapidly assessed using the developed QSAR model and molecular docking to prioritize the most promising candidates for synthesis and experimental testing, thereby accelerating the discovery process. researchgate.net

Table 4: Example of Proposed Derivatives for In Silico Screening

This table outlines how computational insights can lead to the design of new molecules.

| Derivative ID | Modification from Parent Compound | Rationale for Design | Predicted Improvement |

| Deriv-01 | Replace N-butyl with N-isopentyl | To better fill a hypothetical hydrophobic pocket identified by docking. | Increased binding affinity due to enhanced hydrophobic interactions. |

| Deriv-02 | Add a 4'-fluoro substituent to one benzyl ring | To introduce a potential hydrogen bond acceptor and alter electronic properties. | Improved binding specificity or affinity. |

| Deriv-03 | Replace N-benzyl with N-phenethyl | To increase flexibility and explore deeper regions of the binding site. | Optimize fit within the receptor cavity. |

| Deriv-04 | Replace piperidine with a pyrrolidine (B122466) ring | To alter the core geometry and pKa of the basic nitrogen. | Potentially improved pharmacokinetic properties or receptor subtype selectivity. |

Exploration of Chemical Space for Piperidinamine Scaffolds

The investigation into this compound is part of a broader scientific endeavor to understand and utilize the piperidinamine scaffold, a foundational structure in medicinal chemistry. The exploration of the chemical space surrounding this scaffold involves systematically modifying its structure to create a diverse range of analogs and derivatives. This process allows researchers to map out structure-activity relationships (SAR), leading to the discovery of compounds with refined or novel properties. The 4-aminopiperidine (B84694) (4AP) core, in particular, has been identified as a privileged scaffold in drug discovery, appearing in molecules targeting a wide array of biological targets. nih.govacs.orgnih.gov

The systematic exploration of this chemical space is achieved through both synthetic and computational strategies. Synthetic approaches often involve creating large libraries of related compounds where different chemical groups are substituted at various positions on the piperidinamine core. nih.govresearchgate.net These libraries are then screened to identify compounds with desired activities. For instance, medicinal chemistry campaigns have been conducted to optimize 4AP derivatives by systematically exploring different functionalities on attached aryl rings and linker regions, leading to analogs with increased potency and improved pharmacokinetic profiles. nih.gov

Computational chemistry offers a powerful and efficient parallel approach to navigating this vast chemical space. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are employed to predict the properties of virtual compounds before they are synthesized. nih.govresearchgate.net This allows for a more focused and rational design of new molecules. researchgate.net By analyzing the interactions of known ligands with their biological targets, computational models can help identify the key structural features required for activity and guide the design of new, more effective compounds. nih.gov

A key aspect of this exploration is the generation of three-dimensional (3D) molecular diversity. Researchers have synthesized various stereoisomers of substituted piperidines to analyze how the 3D shape of the molecule influences its biological activity. whiterose.ac.uk The introduction of chiral centers into the piperidine ring can have a profound effect on a molecule's potency, selectivity, and pharmacokinetic properties. thieme-connect.com Studies have shown that changing the substitution site on the piperidine ring, for example from the 4-position to the 3-position, can dramatically improve the activity and selectivity of a compound. thieme-connect.com

The combination of high-throughput synthesis, biological screening, and computational modeling provides a comprehensive strategy for the efficient exploration of the piperidinamine chemical space. This integrated approach accelerates the discovery of novel chemical entities and the optimization of existing lead compounds.

Detailed Research Findings

Research into the chemical space of piperidinamine scaffolds has yielded significant insights into how structural modifications influence biological activity.

Computational Approaches: Computational studies have become indispensable for navigating the chemical space of piperidinamine derivatives. By creating predictive models, researchers can screen virtual libraries and prioritize candidates for synthesis. researchgate.net GQSAR (Group-based QSAR) models have been successfully developed for piperidine-derived compounds to predict their inhibitory activity. researchgate.net Molecular dynamics simulations and docking studies have been crucial in elucidating the binding modes of these scaffolds, revealing key interactions with amino acid residues in target proteins. nih.gov

| Technique | Application | Key Findings / Purpose | References |

|---|---|---|---|

| QSAR (Quantitative Structure-Activity Relationship) | Development of predictive models for biological activity based on molecular structure. | Establishes mathematical relationships to predict the activity of unsynthesized compounds, guiding rational drug design. | nih.govresearchgate.net |

| Molecular Docking | Predicting the preferred orientation of a ligand when bound to a target protein. | Analyzes binding modes and interactions to understand the basis of molecular recognition and rationalize observed activity. | researchgate.netnih.gov |

| Molecular Dynamics (MD) Simulations | Simulating the movements of atoms and molecules over time. | Reveals crucial amino acid residues involved in ligand interaction and assesses the stability of the ligand-protein complex. | researchgate.netnih.gov |

Structure-Activity Relationship (SAR) Studies: Extensive SAR studies have been performed on the 4-aminopiperidine scaffold. In one campaign targeting the Hepatitis C Virus (HCV), a high-throughput screen identified a 4AP derivative as a potent inhibitor of viral assembly. nih.govacs.org Subsequent optimization involved a broad exploration of tolerated functionality in a linker region and an attached aryl ring. nih.gov This systematic approach, coupling different electrophiles and exploring various substituents, led to the identification of derivatives with significantly improved anti-HCV activity and better ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.govacs.org Similarly, research into activators of hypoxia-inducible factor 1 (HIF-1) pathways involved the synthesis of novel N-(piperidin-4-yl)benzamide derivatives, where modifications led to compounds with significant inhibitory bioactivity in cancer cell lines. nih.gov

| Initial Scaffold/Compound | Modification Strategy | Target/Application | Outcome | References |

|---|---|---|---|---|

| 4-Aminopiperidine (4AP) derivative | Systematic exploration of linker and aryl ring substituents via reductive amination and coupling reactions. | Hepatitis C Virus (HCV) Assembly Inhibition | Increased potency against HCV, reduced in vitro toxicity, and improved ADME properties. | nih.govacs.org |

| N-(piperidin-4-yl)benzamide | Synthesis of novel diaryl ether derivatives guided by bioisosterism and pharmacokinetic parameters. | HIF-1α Pathway Activation | Identified compounds with significant inhibitory bioactivity against HepG2 cells. | nih.gov |

| Piperidine-based PCAF Inhibitors | Changing the substituent attachment site on the piperidine ring from the 4-position to the 3-position. | PCAF Inhibition | Potency of compounds was significantly improved. | thieme-connect.com |

| N-substituted 3,5-diarylidenepiperidin-4-ones | Synthesis of a new series with various N-substitutions. | Antitumor Agents | Discovery of compounds with broad-spectrum antiproliferative activity more potent than reference compounds. | nih.gov |

These examples underscore the plasticity and utility of the piperidinamine scaffold. The ability to systematically modify its structure, guided by both empirical synthesis and computational prediction, makes it a highly valuable framework in the ongoing search for new and improved therapeutic agents.

An in-depth analysis of the structure-activity relationship (SAR) for this compound and its derivatives is crucial for understanding their theoretical interaction with biological targets. This article delineates the hypothetical SAR based on the available scientific literature for analogous 4-aminopiperidine frameworks, focusing on key structural features and the influence of various substituents on molecular recognition and binding efficacy.

Analytical Research Techniques Applied to N,1 Dibenzyl N Butyl 4 Piperidinamine Studies

Spectroscopic Characterization Methodologies (e.g., NMR, IR, Mass Spectrometry) for Structural Elucidation

Spectroscopy is fundamental to the structural elucidation of newly synthesized organic molecules. researchgate.netnih.gov Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the molecular framework of N,1-dibenzyl-N-butyl-4-piperidinamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ipb.pt For this compound, ¹H and ¹³C NMR spectra are used to confirm the presence of all constituent parts: the two benzyl (B1604629) groups, the n-butyl group, and the piperidine (B6355638) ring.

¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the two benzyl groups, typically in the range of δ 7.2-7.5 ppm. Distinct signals corresponding to the benzylic methylene (B1212753) protons (-CH₂-Ph), the protons of the n-butyl chain, and the protons on the piperidine ring would appear in the aliphatic region (typically δ 0.8-3.5 ppm). chemicalbook.com

¹³C NMR: The carbon spectrum would confirm the number of unique carbon environments. Aromatic carbons would resonate around δ 125-140 ppm, while the aliphatic carbons of the piperidine ring, butyl chain, and benzylic groups would appear upfield. researchgate.net

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. wisc.edu The IR spectrum of this compound would be expected to show specific absorption bands. nist.gov

C-H Stretching: Bands around 3000-3100 cm⁻¹ for aromatic C-H (from benzyl groups) and 2800-3000 cm⁻¹ for aliphatic C-H (from the piperidine and butyl groups). wisc.edu

C=C Stretching: Aromatic ring stretches typically appear in the 1450-1600 cm⁻¹ region.

C-N Stretching: Signals corresponding to the amine C-N bonds would be found in the fingerprint region, typically between 1000-1250 cm⁻¹.

Mass Spectrometry (MS) determines the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. wisc.edu

Molecular Ion Peak (M⁺): For this compound (C₂₆H₃₄N₂), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass.

Fragmentation: Common fragmentation patterns for this molecule would likely include the loss of a benzyl group (resulting in a prominent peak for the benzyl cation, C₇H₇⁺) and various cleavages of the piperidine ring and butyl chain. nih.govnih.gov

| Technique | Information Obtained | Expected Findings for this compound |

|---|---|---|

| ¹H NMR | Proton environment, connectivity | Signals for aromatic, benzylic, piperidine, and butyl protons |

| ¹³C NMR | Carbon skeleton | Distinct signals for aromatic and various aliphatic carbons |

| IR Spectroscopy | Functional groups | C-H (aromatic/aliphatic), C=C (aromatic), and C-N stretching vibrations |

| Mass Spectrometry | Molecular weight, fragmentation pattern | Molecular ion peak (M⁺) and fragments corresponding to benzyl, butyl, and piperidine moieties |

Chromatographic Separation and Purity Determination for Synthetic Intermediates and Final Compounds

Chromatographic techniques are indispensable for the isolation of synthetic intermediates and the purification of the final this compound product. They are also critical for assessing the purity of the compound.

Flash Column Chromatography: This is a standard purification technique used to separate the desired compound from unreacted starting materials, reagents, and by-products after a synthetic step. nih.gov The separation is based on the differential partitioning of components between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase (an organic solvent system).

Thin-Layer Chromatography (TLC): TLC is used for rapid monitoring of reaction progress and for determining the appropriate solvent system for flash chromatography.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used to determine the purity of the final compound. By using a suitable column and mobile phase, a sample of this compound can be analyzed to detect and quantify any impurities. A purity level of >95% or higher is often required for subsequent studies.

| Technique | Primary Use | Application in Synthesis |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Reaction monitoring, method development | Quickly checks for the consumption of starting materials and formation of the product. |

| Flash Column Chromatography | Purification of intermediates and final product | Isolates the target compound from complex reaction mixtures on a preparative scale. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Provides a quantitative measure of the final compound's purity. |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Analysis

While spectroscopic methods provide evidence for chemical structure, single-crystal X-ray crystallography offers unambiguous proof of atomic connectivity, conformation, and, for chiral molecules, the absolute configuration in the solid state. mdpi.com To perform this analysis, a suitable single crystal of this compound must be grown.

The diffraction of X-rays by the crystal lattice produces a pattern from which an electron density map can be calculated. This map reveals the precise three-dimensional position of each atom in the molecule. Key data obtained from this technique include:

Crystal System and Space Group: Describes the symmetry of the crystal lattice. mdpi.com

Unit Cell Dimensions: The lengths and angles of the basic repeating unit of the crystal.

Bond Lengths and Angles: Provides definitive confirmation of the molecular structure.

Conformation: Reveals the spatial arrangement of the benzyl and butyl groups relative to the piperidine ring.

Intermolecular Interactions: Shows how molecules are packed in the crystal, including potential hydrogen bonding or van der Waals interactions. nih.gov

| Crystallographic Parameter | Significance |

|---|---|

| Molecular Structure | Provides definitive confirmation of atom connectivity. mdpi.com |

| Absolute Configuration | Determines the R/S configuration at the chiral center (C4 of the piperidine ring). |

| Solid-State Conformation | Reveals the preferred 3D shape of the molecule in the crystal. nih.gov |

| Intermolecular Forces | Shows how molecules interact with each other in the solid state. |

Advanced Techniques for Chiral Purity Assessment of this compound Enantiomers

The C4 position of the piperidine ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. It is often critical to synthesize a single enantiomer and to verify its chiral purity, or enantiomeric excess (ee).

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common method for separating and quantifying enantiomers. The technique uses a stationary phase that is itself chiral. The two enantiomers of this compound interact differently with the chiral stationary phase, causing them to elute at different times. The relative area of the two peaks in the chromatogram allows for the precise calculation of the enantiomeric excess. nih.gov

NMR Spectroscopy with Chiral Shift Reagents or Derivatizing Agents: Another approach involves using NMR spectroscopy. In the presence of a chiral shift reagent, the enantiomers form transient diastereomeric complexes that have distinct NMR spectra, allowing for quantification. Alternatively, the enantiomeric mixture can be reacted with a chiral derivatizing agent to form stable diastereomers, which can then be distinguished and quantified by standard NMR or chromatography. nih.gov

Method Development for Complex Mixture Analysis in Synthetic Pathways

During the synthesis of this compound, the reaction mixture is a complex matrix containing the starting materials, the desired product, various intermediates, and potential by-products. Developing an analytical method to monitor this mixture is crucial for optimizing reaction conditions (e.g., temperature, reaction time, stoichiometry).

Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are exceptionally powerful for this purpose. researchgate.netnih.gov Method development involves:

Column Selection: Choosing a GC or LC column that provides good separation between all known and potential components of the mixture.

Mobile Phase/Temperature Gradient Optimization: Developing a gradient (for LC) or temperature program (for GC) that resolves all peaks within a reasonable analysis time.

Mass Spectrometer Tuning: Optimizing the MS detector to ensure sensitive detection and identification of each component based on its mass-to-charge ratio and fragmentation pattern.

This detailed analytical approach ensures that the identity, purity, and structure of this compound are rigorously established.

Exploration of Analogues and Derivatives of N,1 Dibenzyl N Butyl 4 Piperidinamine

Design Principles for N,1-dibenzyl-N-butyl-4-piperidinamine Analogues

The design of analogues of this compound is rooted in structure-activity relationship (SAR) studies, which seek to understand how specific structural features influence biological effects. mdpi.comresearchgate.net The 4-aminopiperidine (B84694) core is a versatile platform that has been successfully utilized in the development of compounds for a range of biological targets. researchgate.netnih.gov

Key design principles for modifying this scaffold include:

Modulation of Physicochemical Properties: Alterations to the substituents are strategically planned to control properties such as lipophilicity, polarity, and basicity. For instance, the basic nitrogen of the piperidine (B6355638) ring is often a critical interaction point, capable of forming salt bridges with acidic residues like aspartate in enzyme active sites. nih.gov

Target-Specific Interactions: Modifications are guided by the topology of the target binding site. Theoretical approaches, including molecular mechanics and docking simulations, are crucial tools for predicting how analogues will interact with biological macromolecules. acs.orgresearchgate.net For example, studies on the binding of 4-aminopiperidines to cytochrome P450 enzymes revealed that substituents on the piperidine nitrogen tend to bind toward specific regions of the active site, while modifications at the 4-amino position interact with different loops of the enzyme. acs.org

Conformational Control: The piperidine ring typically adopts a chair conformation, but substituents can influence its geometry. nih.gov Controlling the conformational preferences of the ring and its substituents is a key principle for optimizing interactions with a target protein. nih.govmiami.edu

Bioisosteric Replacement: This principle involves substituting a functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or metabolic stability. cambridgemedchemconsulting.comufrj.br This is a common strategy applied to the aromatic rings and alkyl chains of the parent molecule.

Systematic Modifications of the N-Benzyl Moieties

The two benzyl (B1604629) groups in this compound are primary sites for systematic modification to probe interactions within a target's binding pocket and to enhance biological activity.

Arylalkyl Group Variation: The N-1 benzyl group can be replaced with other arylalkyl moieties. Studies on related 4-aminopiperidines have shown that extending the carbon linker, for instance by replacing a benzyl with a phenylethyl group, can be beneficial for activity. mdpi.com

Aromatic Ring Substitution: Placing substituents on the phenyl rings is a common and effective strategy. In various classes of bioactive piperidines, the introduction of small, electron-withdrawing groups like halogens (e.g., -Cl) or trifluoromethyl (-CF3) has led to significant increases in potency. researchgate.netnih.gov Conversely, electron-donating groups can diminish activity in some contexts. nih.gov In a series of diaryl amino piperidine delta opioid agonists, replacing a phenol (B47542) with a primary amide group resulted in enhanced receptor activity and improved metabolic stability. nih.gov

Bioisosteric Ring Replacement: The phenyl rings themselves can be exchanged for other aromatic heterocycles in a strategy known as bioisosteric replacement. cambridgemedchemconsulting.comdrughunter.com Replacing a phenyl ring with a pyridyl or thienyl ring can alter hydrogen bonding capacity, polarity, and metabolic profile while maintaining the necessary geometry for binding. cambridgemedchemconsulting.com

The following table summarizes representative modifications on the N-benzyl and related aryl groups found in analogous compound series.

| Parent Scaffold Moiety | Modification | Observed Effect in Analogue Series | Reference(s) |

| N-1 Benzyl | Replacement with Phenylethyl | Can lead to high activity | mdpi.com |

| N-4 Benzyl (Phenyl Ring) | Substitution with 4-Trifluoromethyl | ~10-fold increase in activity (anti-mycobacterial) | nih.gov |

| N-4 Benzyl (Phenyl Ring) | Substitution with 4-Chloro | Increased inhibitory activity (DPP4 inhibitors) | researchgate.netnih.gov |

| N-4 Benzyl (Phenyl Ring) | Substitution with 3-Trifluoromethyl | Reduced potency compared to 4-substituted isomer | nih.gov |

| Phenyl Ring | Bioisosteric replacement with Pyridyl or Thienyl | Common strategy to modulate physicochemical properties | cambridgemedchemconsulting.com |

Variations of the N-Butyl Chain and Their Theoretical Implications

Theoretical and experimental studies on related structures highlight the critical nature of this alkyl substituent's length. mdpi.com In a series of 4-aminopiperidine-based antifungal agents, the length of the N-alkyl chain at the 4-amino position was found to be a decisive factor for activity. While short chains were detrimental, activity increased with chain length, peaking with an N-dodecyl (C12) residue. mdpi.com Similarly, research on cannabimimetic indoles demonstrated that high-affinity receptor binding required a minimum alkyl chain length of three carbons, with optimal binding observed with a five-carbon chain. nih.gov Extending the chain further to seven carbons led to a sharp drop in binding affinity, suggesting that while hydrophobic interactions are beneficial, excessive length can lead to steric clashes within the receptor binding pocket. nih.gov

From a theoretical standpoint, varying the alkyl chain length has several implications:

Lipophilicity and Solubility: Increasing chain length generally increases lipophilicity, which can affect cell membrane permeability and interaction with hydrophobic pockets.

Conformational Flexibility: Longer alkyl chains introduce more rotatable bonds, increasing the conformational flexibility of the molecule. This can be advantageous if it allows the molecule to adopt an optimal binding pose but detrimental if it leads to an entropic penalty upon binding.

Intermolecular Interactions: The length of the N-alkyl chain can influence how molecules pack in the solid state, which in turn can affect properties like fluorescence. rsc.org In some systems, longer alkyl chains can enhance electron density at the nitrogen atom to which they are attached. nih.gov

Substituent Effects on the Piperidine Ring System (beyond N-substitution)

Modifications to the carbon framework of the piperidine ring itself offer another avenue for creating analogues with novel properties. Such substitutions can impose conformational restraints and introduce new points of interaction with a biological target.

An efficient method for synthesizing 4-substituted-4-aminopiperidine derivatives involves the alkylation of isonipecotate as a starting material, which allows for the introduction of various substituents at the 4-position of the piperidine ring. nih.gov For example, a methyl group at the C-4 position has been used to generate key intermediates for HIV-1 entry inhibitors. nih.gov

Introducing a polar functional group, such as a hydroxyl (-OH) group, onto the piperidine ring can significantly alter a compound's properties. In a series of renin inhibitors, the addition of a 4-hydroxyl group to the piperidine scaffold improved oral bioavailability by reducing lipophilicity without compromising inhibitory potency. nih.gov The hydroxyl group was also found to form a new hydrogen bond with the target enzyme. nih.gov

More profound structural changes include the creation of spirocyclic systems. The synthesis of an analogue of the DPP-4 inhibitor Alogliptin involved a piperidine ring bearing a spiro-cyclopropyl moiety. beilstein-journals.org While this modification was designed to probe unoccupied space in the enzyme's active site, it was found to perturb the orientation required for optimal binding. beilstein-journals.org Such modifications are valuable for exploring the steric and conformational requirements of a binding site.

Substituents on the piperidine ring can influence the ring's conformational equilibrium between the lower-energy chair form and higher-energy twist-boat conformations. nih.gov While the chair form is generally preferred, protein-ligand interactions can stabilize the less favorable twist-boat conformer. nih.gov Therefore, substitution on the ring is a powerful tool for influencing the bioactive conformation of the molecule.

Hybrid Structures Incorporating the this compound Scaffold into Larger Molecules

The this compound scaffold can serve as a versatile building block or central component in the construction of larger, more complex hybrid molecules. nih.govnih.gov This strategy is employed to combine the features of the piperidine core with other pharmacophores to achieve dual activity or to improve targeting and pharmacokinetic properties.

One approach involves using the 4-aminopiperidine unit as a linker. It has been incorporated into piperazine-based structures to create potent CCR5 antagonists for HIV-1. nih.gov In these molecules, the piperidine is connected to a piperazine (B1678402) ring, which in turn is part of a larger molecular assembly. nih.gov Similarly, 4-aminopiperidine has been integrated into quinazoline (B50416) and uracil (B121893) moieties to design novel DPP4 inhibitors for diabetes. researchgate.netnih.gov

The scaffold can also be elaborated by attaching large functional groups to its nitrogen atoms. For instance, the N-1 position of piperidine is a common site for attaching larger molecular fragments. In the design of T-type calcium channel inhibitors, the piperidine nitrogen was acylated with groups like phenylacetamide. afasci.comresearchgate.net In another example, a butylguanidine moiety was attached to a piperidine to create histamine (B1213489) H3 receptor antagonists. nih.gov This demonstrates that the this compound scaffold could be conjugated to other biologically active molecules to create hybrid drugs with potentially synergistic or novel modes of action. nih.gov

Mechanistic Hypotheses and Receptor Interaction Models for N,1 Dibenzyl N Butyl 4 Piperidinamine

Theoretical Frameworks for Ligand-Target Recognition and Binding

The binding of a ligand to a receptor is not a simple "lock-and-key" event. Instead, contemporary models emphasize the dynamic nature of both the ligand and the receptor. Two predominant theoretical frameworks describe these interactions: the induced-fit model and the conformational selection model .

The induced-fit model posits that the initial interaction between a ligand and a receptor is imperfect. This initial binding event then induces a conformational change in the receptor, leading to a more complementary and stable complex. nih.gov This model suggests a flexible receptor that adapts its shape to accommodate the binding of the ligand.

In contrast, the conformational selection model proposes that a receptor exists in a pre-existing equilibrium of different conformational states. The ligand then preferentially binds to and stabilizes a specific conformation, shifting the equilibrium towards that state. nih.gov

For a molecule like N,1-dibenzyl-N-butyl-4-piperidinamine, with its rotatable bonds in the benzyl (B1604629) and butyl groups, it is plausible that both models play a role in its interaction with a hypothetical target. The initial approach of the ligand to the binding site might be governed by conformational selection, where a particular conformer of the ligand has a higher affinity for a specific receptor state. Subsequent to this initial binding, finer adjustments in the binding pocket could occur through an induced-fit mechanism to optimize the interaction.

Proposed Modes of Interaction with Hypothetical Binding Sites (e.g., Hydrogen Bonding, Hydrophobic Interactions, Pi-Pi Stacking)

The chemical structure of this compound provides clues to the types of non-covalent interactions that could mediate its binding to a receptor. These interactions are crucial for the stability of the ligand-receptor complex.

Hydrophobic Interactions: The two benzyl groups and the n-butyl group are nonpolar and thus hydrophobic. These moieties are likely to interact favorably with hydrophobic pockets within a receptor's binding site, which are typically lined with nonpolar amino acid residues like Leucine, Isoleucine, Valine, and Phenylalanine. This interaction is driven by the entropic gain from the release of ordered water molecules from the nonpolar surfaces of both the ligand and the receptor. The existence of hydrophobic interactions can drive the self-aggregation of molecules with similar properties. nih.gov

Pi-Pi Stacking: The aromatic rings of the two benzyl groups can participate in pi-pi stacking interactions with aromatic amino acid residues such as Phenylalanine, Tyrosine, and Tryptophan in the binding site. These interactions, arising from the electrostatic interaction between the quadrupole moments of the aromatic rings, can be a significant contributor to binding affinity and specificity.

Cation-Pi Interactions: The nitrogen atom of the piperidine (B6355638) ring can be protonated at physiological pH, carrying a positive charge. This positive charge can interact favorably with the electron-rich pi systems of aromatic amino acid residues, a phenomenon known as a cation-pi interaction. This type of interaction is a common feature in the binding of ligands containing N-benzyl piperidine motifs. nih.gov

Below is a table summarizing the potential interactions:

| Interaction Type | Structural Feature of this compound | Potential Interacting Residues in a Receptor |

| Hydrogen Bonding | Piperidine nitrogen, 4-amino nitrogen | Serine, Threonine, Asparagine, Glutamine |

| Hydrophobic Interactions | Benzyl groups, n-butyl group | Leucine, Isoleucine, Valine, Phenylalanine |

| Pi-Pi Stacking | Aromatic rings of benzyl groups | Phenylalanine, Tyrosine, Tryptophan |

| Cation-Pi Interactions | Protonated piperidine nitrogen | Phenylalanine, Tyrosine, Tryptophan |

Conformational Dynamics and Induced Fit Models upon Theoretical Binding

The conformational flexibility of this compound is a key determinant of its binding properties. The piperidine ring can exist in chair, boat, and twist-boat conformations, with the chair conformation being the most stable. The substituents on the piperidine ring can adopt either axial or equatorial positions.

Upon approaching a binding site, the ligand may need to adopt a specific, and potentially higher energy, conformation to fit optimally. This process is a cornerstone of the induced-fit model . nih.gov The binding energy released upon forming favorable interactions with the receptor must compensate for the energetic penalty of adopting a less favorable conformation.

Molecular dynamics simulations could, in theory, be employed to explore the conformational landscape of this compound both in solution and within a hypothetical binding site. Such simulations would likely reveal that the benzyl and butyl groups are highly mobile, allowing the molecule to adapt its shape to the contours of the binding pocket. This adaptability, or "induced fit," can be a crucial factor for achieving high binding affinity and specificity. researchgate.net The process of a ligand inducing a conformational change in a protein is a fundamental concept in structural biochemistry. nih.gov

Energetic Considerations of this compound Binding Events (Computational)

While specific experimental data for this compound is not available, computational methods can provide theoretical insights into the energetics of its binding. The total binding free energy (ΔG_binding) is a sum of several enthalpic and entropic contributions.

ΔG_binding = ΔH - TΔS

Enthalpy (ΔH): This term includes the favorable enthalpic contributions from the formation of hydrogen bonds, van der Waals interactions (including hydrophobic interactions and pi-pi stacking), and electrostatic interactions. There is also an enthalpic penalty associated with the desolvation of the ligand and the binding site, as well as any conformational strain induced in the ligand or receptor upon binding.

Entropy (ΔS): The entropic component is complex. The release of ordered water molecules from the surfaces of the ligand and receptor upon binding (the hydrophobic effect) leads to a favorable increase in entropy. However, the loss of translational and rotational freedom of the ligand and the restriction of conformational flexibility of both the ligand and the receptor upon binding result in an unfavorable decrease in entropy.

Computational techniques like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) could be used to calculate the theoretical binding free energy of this compound to a given receptor. These methods simulate the gradual transformation of the ligand into a solvent molecule within the binding site and in bulk solvent to determine the free energy difference.

A hypothetical breakdown of the energetic contributions to binding is presented in the table below:

| Energetic Contribution | Favorable/Unfavorable | Associated Interactions/Processes |

| Hydrogen Bond Formation | Favorable (Enthalpic) | Interaction of amine groups with polar residues. |

| Hydrophobic Interactions | Favorable (Entropic) | Sequestration of benzyl and butyl groups from water. |

| Pi-Pi Stacking | Favorable (Enthalpic) | Interaction between benzyl rings and aromatic residues. |

| Cation-Pi Interactions | Favorable (Enthalpic) | Interaction of protonated piperidine with aromatic residues. |

| Desolvation Penalty | Unfavorable (Enthalpic) | Removal of water molecules from the ligand and binding site. |

| Loss of Translational/Rotational Freedom | Unfavorable (Entropic) | Restriction of ligand movement upon binding. |

| Conformational Restriction | Unfavorable (Entropic) | Reduced flexibility of the ligand and receptor in the complex. |

Comparison with Known Piperidine-Based Ligands: Structural and Theoretical Parallels

The piperidine scaffold is a common motif in a vast number of biologically active compounds and approved drugs. mdpi.com By comparing the structure of this compound to other well-characterized piperidine-based ligands, we can draw theoretical parallels that may inform hypotheses about its potential biological targets and binding modes.

For instance, many centrally acting drugs contain a piperidine ring. A comparative analysis of the structure and pharmacological properties of various piperidine derivatives has been a subject of research to establish structure-activity relationships. nih.govresearchgate.net

Consider the general structure of potent opioid analgesics like fentanyl and its analogs. These molecules often feature a 4-substituted piperidine ring with an N-aromatic substituent. While this compound has an N-benzyl group rather than the N-phenethyl group common in many potent opioids, the presence of an N-alkyl-4-aminopiperidine core with bulky aromatic substituents suggests that it could potentially interact with receptors that recognize such pharmacophores.

Another relevant class of compounds are muscarinic receptor ligands. For example, the M1 muscarinic receptor agonist AC-42 (4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine) features a 4-n-butylpiperidine moiety. nih.gov Although the N-substituent is different, the presence of the n-butyl group on the piperidine ring in both AC-42 and this compound might suggest a potential for interaction with similar binding pockets that have a hydrophobic sub-pocket accommodating this group.

The table below provides a structural comparison with representative piperidine-based ligands:

| Compound | Key Structural Features | Potential Therapeutic Area (of related compounds) |

| This compound | N-benzyl, 1-benzyl, N-butyl, 4-amino-piperidine | Hypothetical |

| Fentanyl | N-phenethyl, 4-anilino-piperidine | Opioid Analgesia |

| Donepezil | N-benzylpiperidine, indanone moiety | Alzheimer's Disease (Cholinesterase Inhibitor) |

| AC-42 | 4-n-butyl-piperidine, N-aroylbutyl substituent | Muscarinic Agonism |

Historical Context and Evolving Research Landscape of Piperidinamine Chemistry

Evolution of Synthetic Methodologies for N-Substituted Piperidinamines

The synthesis of N-substituted piperidinamines has evolved significantly from classical methods to more sophisticated and efficient modern strategies. Historically, the construction of the piperidine (B6355638) core often relied on the hydrogenation of pyridine (B92270) precursors. This fundamental process, while effective, typically required transition metal catalysts and often harsh conditions, such as high pressure and temperature. nih.gov

Early methods for introducing substituents on the piperidine nitrogen (N-1) and the exocyclic amine (N-4) frequently involved direct alkylation or reductive amination. Reductive amination, starting from an N-substituted 4-piperidone, remains a cornerstone technique for producing 4-aminopiperidine (B84694) derivatives. mdpi.comnih.gov This method involves the condensation of the piperidone with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ using reagents like sodium triacetoxyborohydride. mdpi.com

More recent decades have witnessed the advent of powerful new methodologies that offer greater efficiency, control, and molecular diversity.

Key Developments in Synthetic Methodologies:

| Methodology | Description | Historical Era | Key Advantages |

| Hydrogenation of Pyridines | Reduction of the aromatic pyridine ring to a saturated piperidine ring using metal catalysts (e.g., Pd, Pt, Rh). nih.gov | Early- to Mid-20th Century | Access to the basic piperidine core from readily available starting materials. |

| Reductive Amination | Reaction of a 4-piperidone with an amine followed by reduction to form a C-N bond at the 4-position. mdpi.comnih.gov | Mid-20th Century to Present | Highly versatile for introducing a wide range of substituents on the 4-amino group. |

| Multicomponent Reactions (MCRs) | One-pot reactions where three or more reactants combine to form a single product, incorporating substantial parts of all starting materials. bohrium.comresearchgate.netnih.gov | Late 20th Century to Present | High atom economy, operational simplicity, and rapid generation of molecular diversity. |

| Metal-Catalyzed Cyclizations | Intramolecular reactions catalyzed by transition metals (e.g., Gold, Palladium) to form the piperidine ring from acyclic precursors. ajchem-a.comnih.gov | Late 20th Century to Present | High stereoselectivity and functional group tolerance. |

| Dearomative Functionalization | Direct, non-reductive functionalization of pyridine rings to create highly substituted piperidine derivatives in a single step. researchgate.net | 21st Century | Access to complex and highly functionalized piperidines that are difficult to synthesize via other methods. |

Modern approaches, such as multicomponent reactions (MCRs), have revolutionized the synthesis of highly functionalized piperidines by allowing for the construction of complex molecules in a single, efficient step. bohrium.comnih.gov Similarly, advances in transition-metal catalysis have enabled novel cyclization strategies and the direct functionalization of the piperidine core, providing access to previously unattainable chemical space. ajchem-a.comnih.gov

Historical Perspective on Computational Approaches in Ligand Design Relevant to Piperidine Chemistry

The design of bioactive molecules, including piperidine derivatives, has been transformed by the evolution of computational chemistry. neuroquantology.com What began as theoretical correlations has matured into a sophisticated, structure-driven discipline.

The genesis of computational ligand design can be traced to the development of Quantitative Structure-Activity Relationships (QSAR). pharmatutor.org The seminal work of Hansch and Fujita in the 1960s established the paradigm that biological activity is a function of physicochemical properties, which could be described by a mathematical equation. researchgate.netslideshare.net Early QSAR studies correlated properties like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters with the activity of a series of compounds, allowing researchers to predict the potency of unsynthesized analogs. pharmatutor.org

The late 20th century saw a paradigm shift with the rise of structure-based drug design (SBDD), fueled by advances in X-ray crystallography and computational power. acs.org This allowed scientists to visualize how a ligand, such as a piperidine derivative, binds to its protein target. Molecular docking became a key tool, predicting the preferred orientation and affinity of a ligand within a receptor's binding site. igi-global.com

More recently, methods like molecular dynamics (MD) simulations have provided a dynamic view of ligand-receptor interactions, offering insights into the conformational changes and stability of the complex over time. researchgate.net Genetic algorithms and other de novo design techniques now allow for the computational "evolution" of novel molecules tailored to a specific binding pocket. nih.gov

Timeline of Computational Approaches in Ligand Design:

| Era | Dominant Computational Technique | Key Contribution to Piperidine Chemistry |

| 1960s-1980s | Quantitative Structure-Activity Relationship (QSAR) pharmatutor.orgresearchgate.net | Prediction of biological activity based on physicochemical properties (e.g., lipophilicity, steric bulk) of substituents on the piperidine ring. |

| 1980s-1990s | Pharmacophore Modeling & Early Docking | Identification of the essential 3D arrangement of functional groups required for activity; initial attempts to fit piperidine scaffolds into receptor models. acs.org |

| 1990s-2000s | Structure-Based Drug Design (SBDD) & Molecular Docking igi-global.com | Rational design of piperidine ligands based on the crystal structure of the biological target, optimizing interactions with specific amino acid residues. |

| 2010s-Present | Molecular Dynamics (MD) Simulations & AI/Machine Learning neuroquantology.com | Understanding the dynamic behavior of ligand-receptor complexes, predicting binding kinetics, and using AI to build more accurate predictive models for affinity and ADME properties. |

Paradigms in Structure-Activity Relationship Studies for Piperidine Cores

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, systematically investigating how chemical structure influences biological activity. For the piperidine core, SAR exploration has yielded crucial insights for optimizing drug candidates. The piperidine scaffold offers multiple points for modification, primarily at the N-1 nitrogen, the C-4 position, and the substitution pattern on the ring itself.

A central paradigm in piperidine SAR is the role of the basic nitrogen atom (N-1). In many drug classes, this nitrogen is protonated at physiological pH, forming a crucial salt bridge or hydrogen bond interaction with an acidic residue (e.g., aspartate, glutamate) in the target protein. The nature of the substituent at this position significantly impacts potency, selectivity, and pharmacokinetic properties. For instance, bulky or lipophilic groups like a benzyl (B1604629) substituent can engage with hydrophobic pockets in the receptor, enhancing binding affinity. ajchem-a.comnih.gov

The C-4 position is another critical site for modification. In 4-aminopiperidines, the substituent(s) on the exocyclic nitrogen can dramatically alter the compound's biological profile. mdpi.comnih.gov SAR campaigns have systematically explored the effects of varying the size, lipophilicity, and hydrogen-bonding capacity of these groups to optimize target engagement. nih.gov For example, in a series of antifungal 4-aminopiperidines, the length of an N-alkyl chain on the 4-amino group was found to be critical for activity. mdpi.com Similarly, in a series of HCV assembly inhibitors, systematic exploration of aryl and linker groups attached to the 4-amino nitrogen led to significant improvements in potency. nih.gov

Common SAR Paradigms for the Piperidine Core:

| Modification Site | Common Structural Change | Typical Impact on Activity/Properties | Example |

| N-1 Position | Introduction of aryl, benzyl, or long alkyl chains. | Modulates lipophilicity, engages hydrophobic pockets, and can influence metabolic stability. nih.gov | N-benzyl substitution often enhances affinity for CNS targets. ajchem-a.com |

| C-4 Position (4-Amino) | Variation of substituents on the exocyclic nitrogen. | Directly impacts interactions with the target, alters polarity, and can be crucial for potency and selectivity. mdpi.comnih.gov | In some antifungal agents, a long N-dodecyl chain at the 4-amino position was optimal for activity. mdpi.com |

| Piperidine Ring | Introduction of substituents (e.g., methyl, fluoro). | Can induce a preferred conformation, block metabolic sites, or provide additional binding interactions. | Substitution can create stereoisomers with vastly different biological activities. |

| Core Scaffold | Replacement of the piperidine ring with another heterocycle (bioisosteric replacement). | Can improve properties like metabolic stability or solubility while retaining the key binding interactions. | Replacing a piperidine with a piperazine (B1678402) can alter receptor selectivity. nih.gov |

Emerging Trends in Academic Research on Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles, including piperidines, are at the forefront of chemical research due to their ubiquity in pharmaceuticals, natural products, and functional materials. nih.govmdpi.com More than 75% of FDA-approved drugs contain such moieties. nih.gov Several emerging trends are shaping the future of this field.

A major focus is the development of green and sustainable synthetic methods . dntb.gov.uafrontiersin.org This involves minimizing waste, reducing the use of hazardous reagents, and employing eco-friendly solvents like water or bio-based alternatives. mdpi.com Methodologies such as microwave-assisted synthesis, one-pot reactions, and the use of reusable heterogeneous catalysts are becoming increasingly common to reduce the environmental impact of producing these valuable compounds. nih.govmdpi.comnih.gov

Another significant trend is the expansion of the applications of nitrogen heterocycles beyond medicine . They are gaining importance as ligands in transition-metal catalysis and as organocatalysts themselves, driving innovations in synthetic chemistry. nih.gov Their unique electronic and structural properties are also being harnessed in the development of new functional materials, such as organic light-emitting diodes (OLEDs) and sensors.

Furthermore, there is a growing emphasis on C-H functionalization . These reactions allow for the direct modification of the heterocyclic core without the need for pre-functionalized starting materials, offering a more atom-economical and efficient route to novel derivatives. This approach is particularly powerful for the late-stage modification of complex molecules, enabling rapid diversification of drug candidates.

Finally, the intersection of chemical biology and heterocycle synthesis is a burgeoning area. Researchers are designing novel heterocyclic scaffolds as chemical probes to study biological processes, visualize cellular components, and develop new diagnostic tools.

The N,1-dibenzyl-N-butyl-4-piperidinamine Framework within Contemporary Chemical Research

Specific academic research focused exclusively on this compound is not prominent in the reviewed literature, suggesting it may be a novel or less-explored chemical entity. However, its structural framework can be analyzed within the context of the established principles and trends in piperidinamine chemistry.

The molecule is built upon a 1-substituted-4-aminopiperidine core, a scaffold known for its utility in developing CNS agents, antivirals, and antifungals, among other therapeutic classes. mdpi.comnih.gov